3H-Imidazo[4,5-b]pyridine derivatives are classified as heteroaromatic compounds due to the presence of nitrogen atoms in their cyclic structures. They are often studied for their pharmacological properties, particularly as kinase inhibitors and in cancer therapy . The specific compound in question, with a nitro group at the 7-position and an oxide at the 4-position, adds to the complexity and potential reactivity of the molecule.
The synthesis of 3H-imidazo[4,5-b]pyridine derivatives typically involves several methods. One common approach is the reaction of 2,3-diaminopyridine with aldehydes or carboxylic acids under various conditions. Notably, the use of water as a solvent has been shown to enhance yields when reacting with more reactive aldehydes .
These methods highlight the versatility in synthesizing this compound and its derivatives.
The molecular structure of 3H-imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide features a bicyclic framework comprising an imidazole ring fused to a pyridine ring. The presence of nitro and oxide functional groups significantly influences its electronic properties and reactivity.
3H-Imidazo[4,5-b]pyridine can participate in various chemical reactions due to its reactive functional groups. Notably:
These reactions are crucial for exploring new derivatives with enhanced biological activities.
The mechanism of action for compounds like 3H-imidazo[4,5-b]pyridine often involves inhibition of specific enzymes or pathways relevant in disease processes. For example:
Understanding these mechanisms is essential for designing more potent analogs.
The physical properties of 3H-imidazo[4,5-b]pyridine include:
These properties are critical for predicting behavior in biological systems.
3H-Imidazo[4,5-b]pyridine derivatives have broad applications in medicinal chemistry:
The diverse applications underscore the importance of this compound class in drug discovery and development.
Imidazo[4,5-b]pyridine represents a bicyclic heteroaromatic system formed by the fusion of imidazole and pyridine rings at the [4,5-b] bonds. This nomenclature specifies that pyridine bond positions 4 and 5 are shared with the imidazole moiety. The tautomeric forms (1H-, 3H-, or 4H-) depend on protonation sites, with 3H-imidazo[4,5-b]pyridine being the most stable configuration due to minimized bond angle strain. The compound 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS 14432-11-2) features additional functionalization: a nitro group (-NO₂) at position 7 and an N-oxide moiety at position 4. This structural arrangement generates electron-deficient properties critical for bioactivity, as evidenced by molecular weight (180.12 g/mol), density (1.89 g/cm³), and predicted boiling point (602.4°C) [4]. Systematic naming follows IUPAC rules: the parent heterocycle is numbered with pyridine nitrogen as position 1, imidazole nitrogens as positions 1 and 3, and fusion bonds defining ring connectivity [1].
Table 1: Structural Properties of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide
Property | Value |
---|---|
CAS Registry Number | 14432-11-2 |
Molecular Formula | C₆H₄N₄O₃ |
Molecular Weight | 180.12 g/mol |
Melting Point | 289°C (decomposition) |
Density | 1.89 ± 0.1 g/cm³ (Predicted) |
pKa | 3.94 ± 0.40 (Predicted) |
SMILES Notation | O=N+[O-] |
The nitro group (-NO₂) at position 7 dramatically enhances electrophilic character, facilitating nucleophilic substitution reactions essential for drug derivatization. This group also influences redox potential and participates in electron transfer processes with biological targets. Concurrently, the N-oxide moiety (N⁺–O⁻) at position 4 improves water solubility and serves as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites. This combination is observed in antimicrobial and anticancer agents where electron-withdrawing groups disrupt cellular replication pathways. For example, nitroimidazole derivatives exploit bacterial nitroreductase activity to generate cytotoxic metabolites, while N-oxides in compounds like 4-nitropyridine-N-oxide exhibit quorum-sensing inhibition against Pseudomonas aeruginosa biofilms [5]. In imidazo[4,5-b]pyridines, these substituents enable dual-targeting capabilities, such as simultaneous inhibition of histone methyltransferases and viral integrases [1] [5].
The therapeutic exploration of imidazo[4,5-b]pyridines began with the discovery of tenatoprazole (TU-199), a proton pump inhibitor containing this core. Developed by Mitsubishi Tanabe Pharma and later advanced by SIDEM Pharma, tenatoprazole demonstrated prolonged acid suppression compared to benzimidazole-based agents [1]. This breakthrough highlighted the scaffold’s metabolic stability. Subsequent innovations included telcagepant (Merck MK-0974), an imidazo[4,5-b]pyridine calcitonin gene-related peptide receptor antagonist developed for migraines. Although discontinued in Phase III (2009), it validated the core’s applicability in neurological disorders [1]. The antitumor potential emerged with 3-deazaneplanocin A (DZNep), an imidazo[4,5-c]pyridine inhibitor of S-adenosyl-l-homocysteine hydrolase, repurposed for Ebola research [1]. Nitro-functionalized variants like 7-nitro-4-oxide derivatives gained prominence as synthons for adenosine receptor modulators and kinase inhibitors, exemplified by CCT137690 (aurora kinase inhibitor) [6].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4